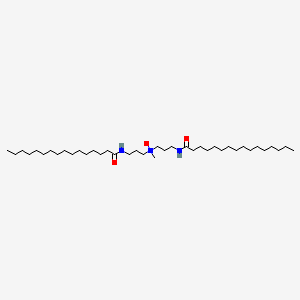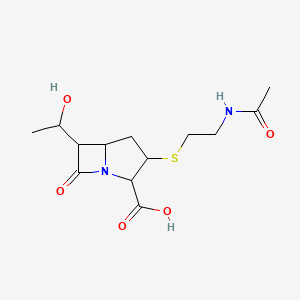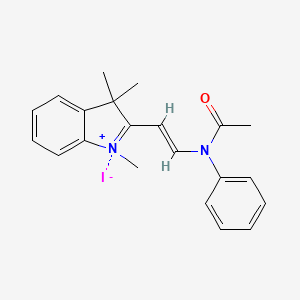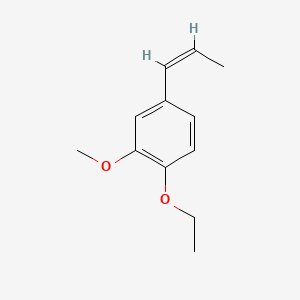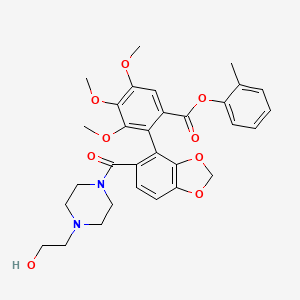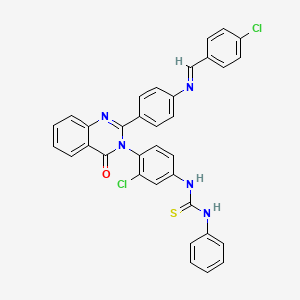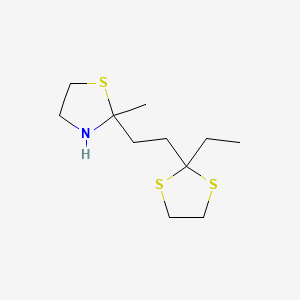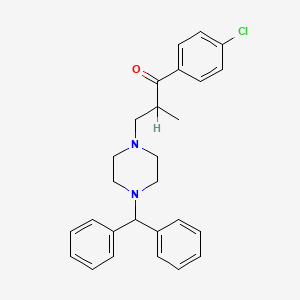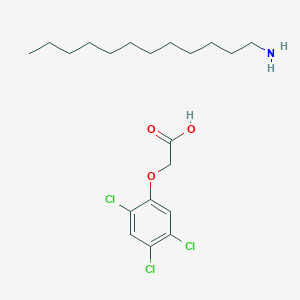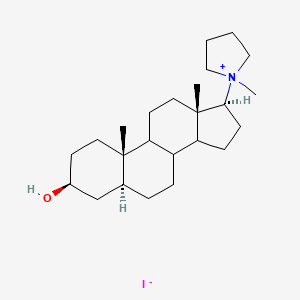
Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro es un compuesto orgánico complejo con aplicaciones significativas en diversos campos. Este compuesto es conocido por su estructura química única, que incluye un anillo de benceno, un grupo etanosulfonamida y un grupo amino sustituido con grupos dietilamino y N-metil. La forma monohidrocloruro indica la presencia de un solo ion cloruro asociado con el compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro típicamente implica el acoplamiento oxidativo de tioles y aminas. Este método es ventajoso debido a su eficiencia y respeto al medio ambiente . Las condiciones de reacción a menudo incluyen el uso de productos químicos básicos de bajo costo y no requieren pasos adicionales de prefuncionalización y desfuncionalización, lo que simplifica la ruta sintética y reduce la generación de residuos.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar procesos de acoplamiento oxidativo a gran escala. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final. El proceso está diseñado para ser rentable y escalable, lo que lo hace adecuado para la producción comercial.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: Los grupos amino y dietilamino pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar la formación del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de ácido sulfónico, derivados de amina y varios compuestos de bencenoetanosulfonamida sustituidos. Estos productos tienen diversas aplicaciones en productos farmacéuticos, agroquímicos y otras industrias.
Aplicaciones Científicas De Investigación
Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro implica su interacción con dianas moleculares y vías específicas. El grupo sulfonamida del compuesto puede interactuar con enzimas y proteínas, inhibiendo su actividad. Esta interacción puede conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas. Los grupos dietilamino y N-metil mejoran la capacidad del compuesto para penetrar las membranas celulares, aumentando su eficacia.
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
Bencenoetanosulfonamida, 2-amino-5-(dietilamino)-N-metil-, monohidrocloruro es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, exhibe una mayor solubilidad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
63467-17-4 |
|---|---|
Fórmula molecular |
C13H24ClN3O2S |
Peso molecular |
321.87 g/mol |
Nombre IUPAC |
2-[2-amino-5-(diethylamino)phenyl]-N-methylethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23N3O2S.ClH/c1-4-16(5-2)12-6-7-13(14)11(10-12)8-9-19(17,18)15-3;/h6-7,10,15H,4-5,8-9,14H2,1-3H3;1H |
Clave InChI |
CDTMUWYCIZVINB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N)CCS(=O)(=O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


